molecular formula C20H23NO2 B8729506 2-[alpha-(2-Methoxyanilino)benzyl]cyclohexanone

2-[alpha-(2-Methoxyanilino)benzyl]cyclohexanone

Cat. No.: B8729506
M. Wt: 309.4 g/mol
InChI Key: KPNMCFGMTFNXLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[alpha-(2-Methoxyanilino)benzyl]cyclohexanone is a useful research compound. Its molecular formula is C20H23NO2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C20H23NO2

Molecular Weight

309.4 g/mol

IUPAC Name

2-[(2-methoxyanilino)-phenylmethyl]cyclohexan-1-one

InChI

InChI=1S/C20H23NO2/c1-23-19-14-8-6-12-17(19)21-20(15-9-3-2-4-10-15)16-11-5-7-13-18(16)22/h2-4,6,8-10,12,14,16,20-21H,5,7,11,13H2,1H3

InChI Key

KPNMCFGMTFNXLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(C2CCCCC2=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Water (0.25 ml) was added to the silica gel supporting scandium produced in Example 1 (75 mg), and while stirring, benzaldehyde (0.125 mmol) and o-anisidine (0.125 mmol) and 1-cyclohexenyloxytrimethylsilane (0.25 mmol) were continuously added. The mixture was stirred at room temperature for 24 hours. The mixture was extracted four times by a decantation method using a mixture of ethyl acetate-hexane (1:1), the solvent was distilled off under reduced pressure, and then the residue was purified by silica gel thin layer chromatography, to obtain the target product, 2-(phenyl-N-(2-methoxyphenyl)aminomethyl)cyclohexanone at a syn/anti ratio of 53/47. Yield 92%.
Quantity
0.125 mmol
Type
reactant
Reaction Step One
Quantity
0.125 mmol
Type
reactant
Reaction Step One
Quantity
0.25 mmol
Type
reactant
Reaction Step One
Quantity
75 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0.25 mL
Type
solvent
Reaction Step Three

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